Cetethyl morpholinium

Description

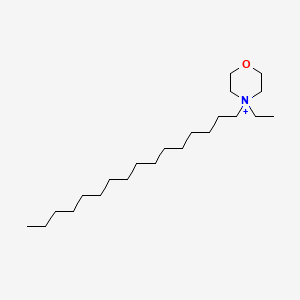

Structure

2D Structure

Properties

CAS No. |

47325-53-1 |

|---|---|

Molecular Formula |

C22H46NO+ |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

4-ethyl-4-hexadecylmorpholin-4-ium |

InChI |

InChI=1S/C22H46NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(4-2)19-21-24-22-20-23/h3-22H2,1-2H3/q+1 |

InChI Key |

MADJEWLMWMDFAG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+]1(CCOCC1)CC |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1(CCOCC1)CC |

Synonyms |

cetethyl morpholinium cetethyl morpholinium ethosulfate |

Origin of Product |

United States |

Synthesis and Advanced Chemical Derivatization of Cetethyl Morpholinium

Established Synthetic Pathways for Cetethyl Morpholinium Formation

The creation of this compound, specifically N-cetyl-N-ethylmorpholinium ethosulfate, involves a two-step process common for many quaternary ammonium (B1175870) salts: the formation of the quaternary cation followed by the introduction of the desired counter-ion.

Alkylation Strategies for the Morpholinium Cation Synthesis

The core of the this compound cation is a morpholine (B109124) ring with its nitrogen atom quaternized by two different alkyl groups, a cetyl (C16) group and an ethyl (C2) group. The primary method for achieving this is through the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.org

There are two main approaches to synthesize the N-cetyl-N-ethylmorpholinium cation:

Alkylation of N-ethylmorpholine: In this pathway, N-ethylmorpholine serves as the tertiary amine precursor. It is reacted with a cetyl halide, such as cetyl bromide, to form the quaternary ammonium cation. This reaction is a classic SN2 process. wikipedia.org

Alkylation of N-cetylmorpholine: Alternatively, one can start with N-cetylmorpholine and react it with an ethylating agent like ethyl bromide or diethyl sulfate (B86663). google.com

A documented synthesis involves reacting cetyl bromide with a molar excess of morpholine in an ether solution. The resulting N-cetylmorpholine is then heated with an excess of ethyl bromide at 150°C to yield the cetyl-ethyl morpholinium bromide. google.com The choice of alkylating agent is critical; alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The reaction is typically conducted in polar solvents to facilitate the formation of the charged product. wikipedia.org

Table 1: Alkylation Strategies for Morpholinium Cation Formation

| Precursor Amine | Alkylating Agent | Product Cation | Reference |

|---|---|---|---|

| N-ethylmorpholine | Cetyl Bromide | N-cetyl-N-ethylmorpholinium | wikipedia.org |

| N-cetylmorpholine | Ethyl Bromide | N-cetyl-N-ethylmorpholinium | google.com |

| Morpholine (Step 1) | Cetyl Bromide | N-cetylmorpholine | google.com |

| N-cetylmorpholine (Step 2) | Ethyl Bromide | N-cetyl-N-ethylmorpholinium | google.com |

Role of Counter-Ion Exchange in this compound Production

The initial synthesis via the Menshutkin reaction typically yields a quaternary ammonium halide (e.g., bromide or chloride). wikipedia.orggoogle.com However, for many applications, a different counter-ion, such as ethosulfate (ethyl sulfate), is required. This necessitates a counter-ion exchange, or metathesis, reaction.

This exchange can be accomplished through several methods:

Precipitation-Driven Reaction: One common strategy involves reacting the quaternary ammonium halide with a silver or sodium salt of the desired anion. google.comresearchgate.net For instance, reacting cetyl-ethyl morpholinium bromide with silver ethyl sulfate would precipitate silver bromide, driving the reaction to completion and leaving the desired cetyl-ethyl morpholinium ethosulfate in solution. Solubility of the reactants and products in the chosen solvent is a key factor for this method's success. researchgate.net

Ion-Exchange Resins: A widely used industrial method is ion-exchange chromatography. rsc.orglibretexts.org The quaternary ammonium halide solution is passed through an ion-exchange resin that has been pre-loaded with the desired counter-ion (in this case, ethosulfate). The halide ions on the quaternary ammonium compound are exchanged for the ethosulfate ions on the resin. sigmaaldrich.com This technique is highly efficient and can be used for a variety of counter-ion substitutions. rsc.orgsigmaaldrich.com The selectivity of the resin for different ions is a critical parameter in this process. sigmaaldrich.com

Rational Design and Synthesis of this compound Analogs

The versatility of morpholinium-based compounds stems from the ability to modify their structure to achieve specific functional properties. This rational design allows for the creation of a wide range of analogs for diverse applications, such as ionic liquids. chim.it

Structural Modifications for Tailored Functional Properties

The properties of morpholinium salts can be tuned by systematically altering their molecular structure. These modifications can be targeted at the cation or the anion.

Cation Modifications:

Alkyl Chain Length: The length of the alkyl chains on the nitrogen atom significantly influences the compound's properties. acs.org Varying the N-alkyl substituents is a common strategy in designing ionic liquids. chim.it For example, synthesizing a series of N-alkyl-N-methylmorpholinium salts with different alkyl chain lengths (from ethyl to decyl) allows for the systematic study of how properties like polarity and thermal stability change. researcher.life

Functional Groups: Introducing functional groups, such as ether, hydroxyl, or amide moieties, into the alkyl side chains can impart specific characteristics. acs.orgnih.govnih.gov For instance, ether-functionalized morpholinium ionic liquids have been synthesized for potential use as electrolytes in batteries. nih.gov Amide-functionalized morpholinium ionic liquids have been studied for their self-assembly and micellization behavior in aqueous solutions. acs.org A common synthetic route involves using starting materials that already contain the desired functional group, such as reacting N-methylmorpholine with a functionalized alkyl halide. nih.gov

Anion Modifications:

The choice of anion plays a crucial role in determining the physicochemical properties of the resulting salt. researchgate.net A wide variety of anions, both organic and inorganic, can be introduced, typically via metathesis reactions. researchgate.net For example, 4-benzyl-4-methylmorpholinium chloride has been used as a precursor to synthesize a series of salts with anions like nitrate, tetrafluoroborate, and various carboxylates. lookchem.com This allows for the fine-tuning of properties such as melting point, viscosity, and solubility.

Investigation of Reaction Conditions for Optimized Yields and Purity

Optimizing the reaction conditions for the synthesis of this compound and its analogs is crucial for maximizing yield and ensuring high purity, which is essential for both laboratory research and industrial-scale production. thieme-connect.de

Key parameters that are typically optimized in quaternization reactions include:

Temperature: Reaction rates generally increase with temperature. However, higher temperatures can also lead to side reactions or decomposition of the product. Optimization studies often screen a range of temperatures to find the ideal balance. For example, in the synthesis of cetylpyridinium (B1207926) chloride, a related quaternary ammonium salt, temperatures in excess of 180°C were required for complete reaction in a continuous flow system, whereas conventional batch processes might use lower temperatures for much longer times. thieme-connect.de

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials without promoting the formation of degradation products. Microwave-assisted synthesis has been shown to drastically reduce reaction times from hours or days to minutes, while maintaining or even improving yields. nanoge.orgsrce.hr

Solvent: The choice of solvent is critical, especially for SN2 reactions like quaternization. Polar solvents are generally preferred. wikipedia.org The use of deep eutectic solvents (DES) has also been explored as a green alternative to traditional organic solvents, with optimization of temperature and time being key to achieving high yields. srce.hr

Reactant Stoichiometry: The molar ratio of the amine to the alkylating agent is another important variable. Using an excess of one reactant can drive the reaction to completion but may complicate purification. rsc.org Optimization might involve screening different ratios to maximize the yield of the desired product. acs.org

Catalyst/Base: In reactions where a precursor amine is deprotonated, the choice and amount of base (e.g., sodium hydroxide, potassium carbonate) are critical. rsc.orgresearchgate.net For quaternizations, which are typically uncatalyzed, the focus remains on the other parameters.

Modern approaches like Design of Experiments (DoE) and Bayesian optimization are increasingly used to systematically and efficiently explore the reaction parameter space, leading to highly optimized protocols for yield and purity. nanoge.orgacs.org

Table 2: Example of Reaction Condition Optimization for Quaternization

| Method | Reactants | Variable Optimized | Optimal Condition | Result | Reference |

|---|---|---|---|---|---|

| Microwave | Nicotinamide + Diiodopropane | Power & Time | 250 W, 20 min | Highest yield | srce.hr |

| Conventional (in DES) | Nicotinamide + Diiodopropane | Temperature & Time | 80 °C, 3 h | Highest yield | srce.hr |

| Continuous Flow | Cetyl chloride + Pyridine | Temperature & Residence Time | 200 °C, 30 min | 96% yield, >99% purity | thieme-connect.de |

Fundamental Principles of Cetethyl Morpholinium Functionality

Surface Activity and Interfacial Phenomena of Cetethyl Morpholinium

This compound ethosulfate is classified as a cationic surfactant. cosmileeurope.eu Its functionality in this role stems from its amphiphilic molecular structure, which consists of a long, non-polar (hydrophobic) alkyl chain (the cetyl group) and a polar, water-soluble (hydrophilic) headgroup. cosmileeurope.eu The headgroup is a positively charged quaternary morpholinium ring, with an ethosulfate anion as its counter-ion. fda.gov This dual nature drives the molecule to accumulate at interfaces between dissimilar phases, such as oil and water or air and water, where it can reduce interfacial tension and stabilize mixtures. cosmileeurope.eucosmeticsinfo.org

Mechanisms of Micelle Formation and Aggregation Behavior

In aqueous solutions, surfactant molecules like this compound ethosulfate exist as individual monomers at low concentrations. d-nb.info As the concentration increases and surpasses a specific threshold known as the Critical Micelle Concentration (CMC), these monomers spontaneously self-assemble into organized aggregates called micelles. uniba.sksigmaaldrich.com This process is primarily driven by the hydrophobic effect; the hydrophobic cetyl tails seek to minimize their contact with water molecules, clustering together to form a non-polar core, while the hydrophilic morpholinium headgroups remain exposed to the aqueous environment, forming the micellar surface or corona. europa.eu

The formation of micelles is a cooperative and dynamic equilibrium process influenced by several factors:

Hydrophobic Interactions : The primary driving force for micellization is the tendency of the hydrophobic cetyl chains to escape the aqueous environment, leading to an increase in the entropy of the system. thegoodscentscompany.com

Electrostatic Repulsion : The positively charged morpholinium headgroups at the micelle surface repel each other, which opposes the aggregation process. europa.eu

Counter-ion Binding : The ethosulfate counter-ions are attracted to the positively charged micellar surface, partially neutralizing the headgroup charges. This reduces electrostatic repulsion and facilitates micelle formation, thereby lowering the CMC. thegoodscentscompany.com

The structure and aggregation behavior of quaternary ammonium (B1175870) surfactants can be influenced by the introduction of specific functional groups, such as amide bonds, which can promote intermolecular bonding and lead to different types of aggregates. researchgate.net The thermodynamics of micellization for cationic surfactants are complex, often being entropy-driven at higher temperatures and enthalpy-driven at lower temperatures. thegoodscentscompany.comnih.gov

Table 1: Representative Critical Micelle Concentration (CMC) Values for Cationic Surfactants This table provides examples of CMC values for common cationic surfactants to illustrate the typical concentration range for micelle formation. Specific experimental CMC data for this compound Ethosulfate is not readily available in public literature.

| Surfactant | Abbreviation | CMC (in water) |

| Dodecyltrimethylammonium Bromide | DTAB | ~15 mM |

| Cetyltrimethylammonium Bromide | CTAB | ~0.92 mM |

| Cetylpyridinium (B1207926) Chloride | CPC | ~0.90 mM |

Note: Data is illustrative and sourced from general surfactant literature. The CMC is dependent on temperature, pressure, and the presence of electrolytes. uniba.skgoogle.com

Adsorption Dynamics and Interfacial Tension Reduction by this compound

A key function of surfactants is their ability to adsorb at interfaces and lower the interfacial tension. cosmileeurope.eu When introduced into a system of two immiscible liquids, such as oil and water, this compound ethosulfate molecules preferentially position themselves at the boundary. The hydrophobic cetyl tail penetrates the oil phase, while the hydrophilic morpholinium head remains in the water phase. This molecular arrangement disrupts the cohesive energy at the interface, leading to a significant reduction in interfacial tension. cosmileeurope.eu

The dynamics of this adsorption process are complex. Initially, at very short time scales, the adsorption rate is often controlled by the diffusion of surfactant monomers from the bulk solution to the interface. adeka.co.jpgoogleapis.com As more cationic surfactant molecules populate the interface, an electrostatic barrier develops due to the repulsion between the positively charged headgroups. adeka.co.jpgoogleapis.com This barrier can slow down the adsorption rate, making the process kinetically limited as it approaches equilibrium. adeka.co.jpgoogleapis.com The study of adsorption kinetics for cationic surfactants on surfaces like silica (B1680970) has shown that the mechanism can shift from monomeric adsorption below the CMC to direct micelle adsorption above the CMC. fda.gov

Role of this compound as an Emulsifying and Dispersing Agent

The ability of this compound ethosulfate to reduce interfacial tension makes it an effective emulsifying agent. cosmeticsinfo.orgresearchgate.net Emulsifiers are crucial for creating and stabilizing emulsions, which are mixtures of immiscible liquids like oil and water. cosmileeurope.eu By adsorbing at the oil-water interface, the surfactant forms a protective film around the dispersed droplets (e.g., oil droplets in water). This film provides stability through two primary mechanisms:

Electrostatic Repulsion : The positively charged morpholinium headgroups on the surface of the droplets repel each other, preventing the droplets from coalescing.

Steric Hindrance : The physical presence of the adsorbed surfactant layer acts as a barrier, further inhibiting close approach and fusion of droplets.

This stabilization allows for the formation of finely dispersed and permanently stable emulsions. cosmileeurope.eu Similarly, as a dispersing agent, this compound ethosulfate can adsorb onto the surface of solid particles in a liquid medium. The resulting electrostatic repulsion between the coated particles prevents them from aggregating or settling, maintaining a stable dispersion. cosmileeurope.eu

Electrostatic Interaction Pathways for this compound in Antistatic Applications

This compound ethosulfate is utilized as an antistatic agent, a function directly related to its ionic nature. cosmileeurope.euresearchgate.net Polymeric and fibrous materials are often electrical insulators, meaning they are prone to the buildup of static electrical charges on their surfaces, which can lead to problems like dust attraction, handling difficulties, and electrostatic discharge (ESD).

Charge Dissipation and Neutralization Mechanisms on Substrates

Antistatic agents function by providing a mechanism for the accumulated static charge to dissipate. This compound ethosulfate, as a cationic surfactant, achieves this through several pathways:

Charge Neutralization : The permanent positive charge on the quaternary nitrogen atom can directly neutralize negative charges that have accumulated on a substrate's surface. researchgate.net

Increased Surface Conductivity : The primary mechanism for most organic antistats is increasing the electrical conductivity of the material's surface. When applied to a surface, this compound ethosulfate forms a thin layer.

Moisture Attraction : The polar, hydrophilic morpholinium headgroup is hygroscopic, meaning it attracts moisture from the atmosphere. This thin layer of adsorbed water contains dissolved ions from the surfactant (the cetyl ethyl morpholinium cation and the ethosulfate anion), creating a conductive electrolyte layer on the surface of the insulating material. This layer allows electrical charges to move freely across the surface and dissipate, preventing static buildup.

Influence on Surface Conductivity of Polymeric and Fibrous Materials

The application of this compound ethosulfate to polymeric or fibrous materials significantly alters their surface electrical properties. By forming a conductive pathway, it lowers the material's surface resistivity. Surface resistivity is a measure of how easily an electric charge can travel across a surface; a lower value indicates higher conductivity. Insulating materials typically have very high surface resistivity, whereas materials treated with an antistatic agent exhibit significantly lower values.

Internal antistatic agents are incorporated into the polymer matrix and migrate to the surface over time, while external agents are applied directly to the surface. In either case, the presence of the ionic this compound ethosulfate and the associated moisture layer creates a surface that is no longer insulating but rather static dissipative. This allows for the controlled and safe dissipation of static charges, mitigating the risks of ESD. The effectiveness of such antistatic agents can be influenced by factors such as ambient humidity, as the conductive moisture layer is a key component of the dissipation mechanism.

Table 2: Typical Surface Resistivity of Materials This table shows the general classification of materials based on their surface resistivity and how antistatic agents modify insulating materials.

| Material Type | Surface Resistivity (Ohms/square) | Characteristics |

| Conductive | < 1 x 10⁵ | Allows for rapid charge flow. |

| Static Dissipative | 1 x 10⁵ to 1 x 10¹² | Allows charges to flow to ground in a controlled manner. |

| - Polymer with Antistatic Agent | 10⁹ to 10¹² | Inhibits triboelectric charging, slow charge decay. |

| Insulating (Antistatic) | 10¹⁰ to 10¹² | Prevents charge buildup. |

| - Untreated Polymer (e.g., PE, PP) | > 1 x 10¹² | Allows static charge to accumulate. |

Note: Values are general ranges. The final surface resistivity of a treated polymer depends on the specific polymer, the type and concentration of the antistatic agent, and environmental conditions like humidity. google.com

Mechanistic Insights into Antimicrobial Activity of this compound (In Vitro Focus)

This compound ethosulfate belongs to the class of quaternary ammonium compounds (QACs), which are known for their broad-spectrum antimicrobial properties. swineweb.com The fundamental mechanism of its action is the disruption of microbial cell structures, primarily the cell membrane, which leads to cell death. swineweb.comrsc.org

The antimicrobial action of this compound ethosulfate begins with an electrostatic interaction. mdpi.com The positively charged quaternary nitrogen headgroup of the molecule is drawn to the negatively charged components abundant on the surface of prokaryotic cell membranes, such as phospholipids (B1166683) and, in Gram-positive bacteria, teichoic acids. rsc.orgmdpi.comresearchgate.net This initial attraction facilitates the subsequent steps of its antimicrobial activity.

Following the electrostatic binding, the long, hydrophobic cetyl (hexadecane) tail of the molecule penetrates and integrates into the lipid bilayer of the cell membrane. rsc.orgmdpi.com This insertion disrupts the organized structure of the membrane, a process driven by hydrophobic forces. mdpi.com The presence of the bulky morpholinium group and the long alkyl chain within the lipid environment disorganizes the membrane, increasing its fluidity and permeability. plos.orgmdpi.com This compromises the membrane's critical function as a selective barrier. swineweb.com Some studies on similar QACs have noted that this disruption can displace essential divalent cations like Mg²⁺ and Ca²⁺, which normally stabilize the membrane structure, further destabilizing it. swineweb.com

The structural damage to the cell membrane leads to a cascade of fatal molecular-level disruptions. mdpi.com The increased permeability causes the leakage of vital intracellular components, a hallmark of bacterial cell death. mdpi.com This includes the efflux of small ions like potassium (K⁺), as well as larger molecules such as phosphates, DNA, RNA, and proteins. rsc.orgmdpi.comnih.gov

The loss of ion gradients, particularly the leakage of K⁺ ions, disrupts the cell's ability to maintain homeostasis and osmoregulation. nih.gov This leads to the dissipation of the proton motive force across the membrane, which is essential for critical cellular processes like ATP synthesis and the transport of nutrients. The cell's energy production is effectively halted. frontiersin.org

At higher concentrations, the damage escalates from mere leakage to a complete disintegration of the membrane, causing the release of the entire cytoplasmic content. nih.gov Once inside the cell, this compound ethosulfate can further cause damage by interacting with and denaturing essential intracellular proteins and nucleic acids. swineweb.comnih.gov This comprehensive assault on both the structural integrity and the metabolic machinery of the prokaryotic cell leads to the effective inhibition of microbial growth and, ultimately, cell death. rsc.org

Table 1: Summary of In Vitro Antimicrobial Activity of Soyaethyl Morpholinium Ethosulfate (SME) Micelles Against Staphylococcus Species

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) | Minimum Bactericidal Concentration (MBC) (µg/ml) |

| Staphylococcus aureus | 1.71 - 3.42 | 1.71 - 6.84 |

| Methicillin-resistant S. aureus (MRSA) | 1.71 - 3.42 | 1.71 - 6.84 |

Data sourced from a study on soyaethyl morpholinium ethosulfate (SME), a closely related morpholinium compound, demonstrating the typical effective concentration range for this class of antimicrobials against Gram-positive bacteria. nih.gov

Advanced Mechanistic Investigations and Computational Chemistry of Cetethyl Morpholinium

Quantitative Structure-Property Relationship (QSPR) Studies for Cetethyl Morpholinium and its Homologs

QSPR studies represent a computational approach to correlate the chemical structure of a compound with its physicochemical properties. For surfactants like this compound ethosulfate, this methodology is invaluable for predicting functional attributes without the need for extensive empirical testing.

The critical micelle concentration (CMC) is a fundamental property of surfactants, marking the concentration at which molecules begin to aggregate into micelles. Predictive modeling of the CMC for this compound ethosulfate and similar cationic surfactants has been explored using QSPR. Studies on large datasets of cationic surfactants, including various ammonium (B1175870) and pyridinium (B92312) compounds, have successfully developed linear and nonlinear predictive models for CMCs. researchgate.net

These models utilize molecular descriptors that quantify various aspects of the surfactant's structure. The general findings from these studies indicate that it is possible to create robust QSPR models that can provide useful predictions for the CMC of structurally similar cationic surfactants. researchgate.net For a compound like this compound ethosulfate, such models would analyze descriptors related to its N-cetyl hydrophobic tail, the morpholinium headgroup, and the ethyl substituents to forecast its aggregation behavior in solution. Research has shown that multilinear models for a second, higher-order CMC were more closely linked to the hydrophobic domain of the surfactant than the models for the first CMC. researchgate.net

The functional attributes of this compound ethosulfate are intrinsically linked to its molecular structure. QSPR studies elucidate these connections by correlating specific molecular descriptors with observed properties. Key descriptors for cationic surfactants often relate to the molecule's geometry, topology, and electronic structure.

In predictive models for the CMC of cationic surfactants, the most significant descriptors are typically associated with the size and charge of the hydrophobic tail and the size of the hydrophilic head group. researchgate.net This implies that for this compound ethosulfate, its long C16 alkyl (cetyl) chain is a primary determinant of its surface activity, while the charge and steric bulk of the N-ethyl-N-cetylmorpholinium cation influence its packing and aggregation in micelles.

Table 1: Key Molecular Descriptor Classes in QSPR for Cationic Surfactants

| Descriptor Class | Relevance to this compound Properties | Source |

|---|---|---|

| Topological Descriptors | Describe the size, shape, and branching of the molecule, influencing its packing efficiency and the geometry of micelles. | researchgate.net |

| Geometric Descriptors | Quantify the 3D aspects of the molecule, such as surface area and volume, which are critical for predicting interactions at interfaces. | researchgate.net |

| Quantum-Chemical Descriptors | Relate to the electronic structure, such as charge distribution on the morpholinium headgroup, which governs electrostatic interactions with substrates and other molecules. | researchgate.net |

Predictive Modeling of Critical Micelle Concentrations (CMCs)

Molecular Dynamics Simulations and Theoretical Modeling of this compound Systems

Molecular dynamics (MD) simulations provide a virtual microscope to observe the motion and interactions of molecules over time. This technique has been instrumental in understanding the behavior of morpholinium-based ionic liquids (MBILs) and quaternary ammonium compounds (QACs) like this compound ethosulfate.

MD simulations have been employed to study the local structure and dynamics of morpholinium-based cations in various solvents. arxiv.org In aqueous solutions, simulations can track the hydration shell around the hydrophilic morpholinium headgroup and the hydrophobic interactions of the cetyl tail, which drive micellization.

In non-aqueous phases, such as acetonitrile, simulations reveal different solvation patterns. arxiv.org Studies on related morpholinium cations show that the nitrogen of the morpholine (B109124) ring acts as a strong electrophilic binding center. arxiv.org Simulations of morpholinium-based ionic liquids have also shown that they exhibit higher interaction energies between ions compared to other cyclic ammonium-based ionic liquids, which supports the observation of slower dynamics. nih.gov For this compound ethosulfate, MD simulations can model its aggregation behavior, its partitioning between immiscible phases, and the structural organization of its micelles.

Computational methods are used to model the interactions of QACs with a range of substrates, from simple anions to complex biological membranes.

Interaction with Anions and Small Molecules: Theoretical studies have investigated the nature of interactions between quaternary ammonium cations and anions. These interactions are not purely electrostatic but involve directional ion–dipole cooperative hydrogen bonds, specifically from the +N-C-H protons. mdpi.com This has been substantiated by both calculations and physical data from X-ray crystallography. mdpi.com

Interaction with Surfaces: The adsorption of QACs onto surfaces has been modeled to understand processes like corrosion inhibition. Density Functional Theory (DFT) analysis suggests that the quaternary nitrogen atoms are key in the adsorption and charge-sharing process on metallic surfaces. nih.gov These studies indicate that QACs can effectively replace pre-adsorbed water molecules on a surface. nih.gov

Interaction with Lipid Bilayers: MD simulations have been crucial in visualizing how QACs interact with lipid bilayers, which serve as mimics for cell membranes. These simulations show that QACs approach the bilayer, and their non-polar tails integrate into the membrane core. nih.gov This insertion leads to significant alterations in the bilayer's structure and can cause deformation and disruption. rsc.org

Table 2: Summary of Molecular Dynamics Simulation Findings for Morpholinium-Based Systems

| System Simulated | Key Findings | Potential Relevance for this compound | Source |

|---|---|---|---|

| Morpholinium cations in acetonitrile | The nitrogen of the morpholine ring is a strong electrophilic binding center; solvation patterns are distinct from aqueous systems. | Predicts behavior in non-aqueous formulations and interactions with polar organic substrates. | arxiv.org |

| Cyclic ammonium-based ionic liquids | Morpholinium-based ILs show higher ion-ion interaction energies and slower dynamics compared to pyrrolidinium-based ILs. | Helps understand the stability and dynamics of this compound aggregates. | nih.gov |

| Quaternary ammonium surfactants with DPPC lipid bilayer | Surfactants interact significantly with phospholipids (B1166683), altering membrane structure and causing disruption. | Elucidates the mechanism of interaction with biological membranes. | rsc.org |

Simulations of this compound Behavior in Aqueous and Non-Aqueous Phases

In Vitro Studies of this compound Interactions at the Cellular and Subcellular Levels (Non-Human Biological Systems)

In vitro studies on non-human biological systems help to characterize the biological activity of compounds like this compound ethosulfate at a cellular level, particularly its interactions with microorganisms.

Research has focused on the antimicrobial properties of QACs, including close homologs of this compound ethosulfate. Soyaethyl morpholinium ethosulfate (SME), which differs by the fatty acid source of the alkyl chain, has been investigated for its activity against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org When incorporated into nanostructured lipid carriers (NLCs), SME provides a cationic surface charge that directly interferes with the bacterial cell wall and disrupts the membrane. frontiersin.org This interaction leads to the leakage of cytoplasmic materials, such as proteins, from the bacterial cell. frontiersin.org

Mechanistic studies combining computational modeling with in vitro assays on bacterial membrane mimics have elucidated the process of QAC activity. nih.gov The steps involve electrostatic attraction to the anionic bacterial surface, followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to membrane destabilization. nih.gov In vitro experiments have confirmed that this membrane disruption leads to a loss of cytoplasmic contents and can reduce the thickness of bacterial biofilms. frontiersin.org

Table 3: Summary of In Vitro Findings for Morpholinium Compounds on Bacterial Systems

| Compound/System | Non-Human Biological System | Observed Interaction/Effect | Source |

|---|---|---|---|

| Soyaethyl Morpholinium Ethosulfate (SME) in NLCs | Methicillin-resistant Staphylococcus aureus (MRSA) | Disruption of bacterial membrane leading to protein leakage; reduction of biofilm thickness. | frontiersin.org |

| General Quaternary Ammonium Compounds (QACs) | Bacterial membrane mimics | Integration of non-polar side chains into the membrane, causing destabilization. | nih.gov |

Effects on Bacterial and Fungal Cell Wall and Membrane Integrity

This compound, as a quaternary ammonium compound, belongs to the class of cationic surfactants. Its effects on bacterial and fungal cell integrity are primarily attributed to its amphiphilic nature and positive charge, which facilitate interaction with and disruption of the cell envelope. While direct studies on this compound's specific impact on microbial cell walls and membranes are not extensively documented in publicly available research, the mechanism can be inferred from the well-established actions of similar cationic surfactants.

The initial interaction of this compound with a microbial cell involves the electrostatic attraction between the positively charged morpholinium head group and the negatively charged components of the bacterial and fungal cell surfaces. In bacteria, these components include teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer in Gram-negative bacteria. nih.gov In fungi, the cell wall contains negatively charged mannoproteins and phosphate (B84403) groups. This binding displaces essential divalent cations like Mg2+ and Ca2+, which are crucial for stabilizing the cell envelope structure, leading to a destabilization of the outer layers. nih.gov

Following this initial binding, the hydrophobic cetyl (hexadecyl) tail of the molecule penetrates the hydrophobic regions of the cell membrane. This insertion disrupts the highly organized lipid bilayer, leading to a loss of membrane integrity. The consequences of this disruption are significant:

Increased Permeability: The compromised membrane loses its selective permeability, allowing for the leakage of vital intracellular components such as ions (e.g., K+), metabolites, and even larger molecules like proteins and nucleic acids.

Disruption of Membrane Potential: The influx and efflux of ions disrupt the electrochemical gradients across the membrane, which are essential for processes like ATP synthesis, transport of nutrients, and maintenance of cellular pH.

Inhibition of Membrane-Bound Enzymes: Many critical enzymes are embedded within the cell membrane. The disruption of the lipid environment can lead to their denaturation and inactivation, further compromising cellular function.

In Gram-negative bacteria, the outer membrane presents an additional barrier. However, the initial interaction with the LPS layer can create pores, allowing the this compound molecules to access the inner cytoplasmic membrane. nih.gov The fundamental mechanism of disrupting the lipid bilayer remains the same.

The fungal plasma membrane, rich in ergosterol, is similarly susceptible. taylorandfrancis.com The insertion of the surfactant molecules disrupts the packing of the phospholipids and ergosterol, leading to similar outcomes of increased permeability and loss of function. taylorandfrancis.com

Hypothetical Data on Membrane Leakage:

The following table illustrates the expected dose-dependent effect of a generic cationic surfactant, similar to this compound, on the leakage of potassium ions from a bacterial cell suspension.

| Surfactant Conc. (µg/mL) | % K+ Leakage (after 30 min) |

| 0 (Control) | 2% |

| 10 | 25% |

| 25 | 60% |

| 50 | 85% |

| 100 | 98% |

This table is illustrative and based on the known effects of cationic surfactants, not on specific experimental data for this compound.

Diverse Applications of Cetethyl Morpholinium in Non Biological and Industrial Systems

Utilization as an Antistatic Agent in Polymer Science and Textile Engineering

The accumulation of static electricity on the surface of materials can lead to significant problems in manufacturing processes and product performance. wikipedia.org Cetethyl morpholinium ethosulfate, as a quaternary ammonium (B1175870) compound, functions as an effective antistatic agent by creating a conductive layer on a material's surface. wikipedia.orgreformchem.com This layer helps to dissipate static charges, often by attracting moisture from the atmosphere. wikipedia.org The molecular structure of antistatic agents like this compound ethosulfate typically includes both a hydrophobic portion that interacts with the material surface and a hydrophilic portion that attracts water molecules. wikipedia.org

In the field of polymer science, this compound ethosulfate is incorporated into polymer formulations to mitigate the buildup of static electricity. parchem.comchempoint.com It can be used as an internal antistatic agent, mixed directly with the polymer, or as an external agent applied to the surface. wikipedia.org Its applications extend to various polymer-based products, including plastics, foams, and coatings. chempoint.com The Food and Drug Administration (FDA) has listed 4-ethyl-4-hexadecyl morpholinium ethyl sulfate (B86663) (this compound ethosulfate) as an indirect food additive, permitting its use as a lubricant in the production of polymers for items like filters. cosmeticsinfo.org

Research into morpholinium-based salts has also led to the development of polymer ionic liquids. udhtu.edu.ua These materials are synthesized from quaternary morpholinium salts and are explored for their potential in creating materials with inherent ionic conductivity, which is beneficial for static dissipation. udhtu.edu.ua The synthesis of polymers from diallyl morpholinium monomers can yield water-soluble polymers that carry quaternary ammonium groups within each repeating unit, demonstrating the integration of these functional groups into polymer backbones. google.com

Table 1: Applications of Quaternary Ammonium Compounds in Polymer Science

| Application Area | Function | Example Polymer/Product |

| Plastics & Foams | Antistatic Additive | Electronics Packaging, PVC chempoint.com |

| Coatings | Antistatic Agent | Antistatic Coatings for Cellulose (B213188) Acetate parchem.com |

| Polymer Manufacturing | Lubricant, Antistat | PET Fibers, Polymer Filters cosmeticsinfo.orgparchem.com |

| Advanced Materials | Monomer for Polymer Ionic Liquids | Polyionenes udhtu.edu.ua |

The textile industry employs this compound ethosulfate and similar quaternary ammonium compounds to impart antistatic properties to fabrics. google.comacti-chem.co.za These agents are particularly useful for synthetic fibers like nylon and polyester, as well as natural fibers such as wool, which are prone to static accumulation. acti-chem.co.za The treatment can be applied during various stages of production, such as in textile spin finishes, or to the final product. parchem.comgoogle.com The application of these agents not only reduces static cling but can also improve the softness and feel of the fabric. reformchem.com Compositions containing quaternary ammonium salts can be diluted with water and sprayed or padded onto textile materials to provide a non-durable antistatic finish. google.comacti-chem.co.za

Integration in Polymer Formulations for Static Charge Control

Role as a Surfactant and Emulsifier in Industrial Formulations

This compound ethosulfate is classified as a surfactant, or surface-active agent, meaning it lowers the surface tension between different substances, such as two liquids or a liquid and a solid. cosmeticsinfo.orgparchem.comresearchgate.net This property makes it an excellent emulsifier, enabling the mixing of immiscible liquids like oil and water to form a stable emulsion. cosmeticsinfo.orge-asphalt.com Its cationic nature, where the nitrogen atom carries a persistent positive charge regardless of pH, is key to its function in many industrial formulations. cosmeticsinfo.org

A significant industrial application of cationic surfactants like this compound ethosulfate is in the production of asphalt (B605645) and bitumen emulsions for road construction and maintenance. petronaftco.comgoogle.com Bitumen emulsions are dispersions of bitumen droplets in water, stabilized by an emulsifying agent. e-asphalt.combincis.lt

Cationic emulsions are widely used because most aggregates (the stones and sand used in asphalt) have a negatively charged surface. petronaftco.come-asphalt.com The positively charged cationic surfactant molecules in the emulsion are attracted to the negatively charged aggregate. petronaftco.com This strong electrostatic attraction causes the bitumen droplets to deposit onto the aggregate surface, displacing water and creating a durable, water-resistant adhesive bond. e-asphalt.com This process is crucial for the setting and curing of the asphalt mix. e-asphalt.com

The use of cationic emulsifiers improves the adhesion of bitumen to aggregates, leading to better pavement performance and durability. petronaftco.com These emulsions can be formulated for different setting speeds—rapid, medium, or slow—to suit various applications, from spray-applied surface dressings to cold-mixed asphalt. bincis.lt

Table 2: Role of Cationic Emulsifiers in Bitumen Emulsions

| Property | Description |

| Emulsion Type | Oil-in-water (O/W), where bitumen is dispersed in water. e-asphalt.com |

| Mechanism | The positive charge on the cationic emulsifier is attracted to the negatively charged surface of mineral aggregates. petronaftco.come-asphalt.com |

| Function | Stabilizes the bitumen droplets in water; promotes adhesion between bitumen and aggregate. e-asphalt.combincis.lt |

| Advantage | Creates a strong, water-resistant bond, improving pavement durability and performance. petronaftco.come-asphalt.com |

| Applications | Road surfacing, repair, soil stabilization, and waterproofing. petronaftco.comgoogle.com |

The surfactant properties of this compound ethosulfate also make it effective as a dispersant. In suspension and dispersion systems, it helps to prevent solid particles from settling out of a liquid medium. This is crucial in formulations such as inks, coatings, and agricultural chemicals. stppgroup.comchempoint.com Polymeric surfactants are often used to ensure the long-term stability of suspension concentrates (SCs) and suspoemulsions (SEs), where they function as both dispersants and emulsion stabilizers. crodaagriculture.com Cationic surfactants can be employed as adjuvants in agricultural formulations to improve the wetting, spreading, and penetration of active ingredients onto plant surfaces. stppgroup.com

Emulsification Processes in Asphalt and Bitumen Technologies

Application as an Anticorrosive Agent for Material Protection

Derivatives of morpholine (B109124) and other cationic surfactants are utilized as corrosion inhibitors in various industrial contexts. stppgroup.comatamankimya.com They function by forming a protective film on metal surfaces, which shields the metal from corrosive substances. Quaternary ammonium compounds are noted for being non-corrosive to metal pipes, an advantage in many fluid-based systems. cisa.gov This protective quality makes them valuable components in water treatment applications and in formulations designed to protect metal equipment and infrastructure. atamankimya.com

Incorporation of this compound in Novel Material Composites

This compound ethosulfate, a quaternary ammonium salt, has found utility in the formulation of novel material composites, primarily functioning as a processing aid and a functional additive that imparts specific properties to the final polymer products. Its incorporation addresses challenges related to static electricity accumulation and can improve the manufacturing process and performance of various polymers.

One of the principal applications of this compound ethosulfate in polymer science is as an internal antistatic agent. nouryon.com During the processing of plastics such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), friction can lead to a build-up of static charge on the polymer surface. This can attract dust, cause handling problems due to clinging, and in some environments, pose a safety hazard due to potential spark formation. nouryon.com When compounded into the polymer matrix during its molten state, this compound ethosulfate migrates to the surface as the polymer solidifies. This migration creates a surface layer that helps to dissipate static charges. nouryon.com

The effectiveness of antistatic agents like this compound ethosulfate can be influenced by environmental factors such as humidity. Higher humidity can enhance the formation of a conductive layer on the polymer surface, improving the antistatic performance. additivesforpolymer.com The presence of other additives, such as inorganic fillers or pigments, can also affect the performance by potentially adsorbing the antistatic agent and hindering its migration to the surface. additivesforpolymer.com

Beyond its antistatic properties, this compound ethosulfate also serves as a lubricant in the manufacturing of specific polymer-based materials. For instance, it is used as a lubricant in the production of polyethylene terephthalate (B1205515) (PET) fibers that are intended for use in food-contact resin-bonded filters. parchem.com It is also utilized as an antistatic coating for cellulose acetate. parchem.com In these applications, the compound facilitates the manufacturing process and enhances the quality and functionality of the final product.

The table below summarizes the functions and applications of this compound ethosulfate in various polymer systems.

| Polymer System | Function of this compound Ethosulfate | Application Area |

| Polyethylene (PE) | Internal Antistatic Agent | Plastics manufacturing |

| Polypropylene (PP) | Internal Antistatic Agent | Plastics manufacturing |

| Acrylonitrile Butadiene Styrene (ABS) | Internal Antistatic Agent | Plastics manufacturing |

| Polyethylene Terephthalate (PET) | Lubricant | Manufacturing of fibers for filters |

| Cellulose Acetate | Antistatic Coating | Coatings |

Research into quaternary ammonium salts, including morpholinium-based compounds, continues to explore their potential in creating advanced materials. For example, polymeric quaternary ammonium salts are being investigated for creating materials with antimicrobial properties and for the functionalization of polymer surfaces. additivesforpolymer.comgoogle.com

Use of this compound in Agricultural and Horticultural Adjuvant Systems

In the agricultural and horticultural sectors, this compound ethosulfate and related alkyl morpholinium ethosulfate compounds are utilized as active components in adjuvant systems and disinfectant formulations. Their chemical properties as cationic surfactants and antimicrobial agents make them valuable for enhancing the efficacy of pesticides and for sanitation purposes.

This compound ethosulfate is identified as a component in disinfectant, sanitizer, and antimicrobial formulations for agricultural use. scribd.comsaapedia.org Its role extends to use in sanitizing solutions for food processing equipment, highlighting its function as a biocide. scribd.com A patent application also lists this compound ethosulfate as a potential component in an instant action aerosol for air sanitization, which could have applications in agricultural storage and processing facilities. google.com

The table below outlines the documented and potential uses of this compound ethosulfate in agricultural and horticultural systems.

| Application Area | Function | Benefit |

| Agricultural Disinfectants | Antimicrobial Agent, Sanitizer | Control of microbial growth on surfaces and equipment. scribd.comsaapedia.org |

| Pesticide Formulations | Emulsifying Agent, Dispersing Agent, Antimicrobial | Enhances stability and efficacy of the formulation. saapedia.org |

| Air Sanitization | Disinfectant | Potential for use in agricultural storage and processing. google.com |

| Pest Repellents | Active Component | Potential to be included in pest-repelling compositions. google.com |

While specific performance data for this compound ethosulfate as an agricultural adjuvant is not extensively detailed in publicly available research, its inclusion in patents and chemical catalogs for agricultural applications underscores its relevance in this industry. saapedia.orggoogle.comgoogle.com

Environmental Chemistry and Biodegradation of Cetethyl Morpholinium

Environmental Distribution and Occurrence in Aquatic and Terrestrial Ecosystems

There is a lack of specific data detailing the environmental distribution and occurrence of cetethyl morpholinium in aquatic and terrestrial ecosystems. However, as a QAC, its primary route into the environment is expected to be through wastewater. hnu.edu.cnnih.gov QACs are common ingredients in household and industrial products, and their use leads to their release into wastewater treatment plants (WWTPs). hnu.edu.cnnih.gov

The distribution of QACs in the environment is largely governed by their physical and chemical properties. researchgate.net They have a strong tendency to adsorb to solids, such as sewage sludge, sediment, and soil. hnu.edu.cnnih.govresearchgate.net This sorption behavior means that while some portion may be discharged with treated wastewater into surface waters, a significant amount is likely to accumulate in sewage sludge. hnu.edu.cnresearchgate.net When this sludge is applied to land as a fertilizer, it becomes a source of contamination for terrestrial ecosystems. nih.govresearchgate.net Consequently, QACs have been detected in various environmental compartments, including surface water, sediment, and sludge. hnu.edu.cnresearchgate.net The environmental presence of these compounds is closely linked to anthropogenic activities like wastewater discharge. hnu.edu.cn

Biodegradation Pathways and Kinetics of this compound in Environmental Matrices

Morpholine (B109124) itself, the heterocyclic amine core of this compound, can be biodegraded by various bacteria, such as those from the Mycobacterium genus. researchgate.netnih.gov The degradation of morpholine can proceed through intermediates like glycolate (B3277807) and 2-(2-aminoethoxy)acetate, eventually breaking down into simpler molecules. nih.gov One proposed pathway involves the formation of diglycolic acid, with ammonia (B1221849) as a final degradation product. researchgate.net

The biodegradability of QACs in general is influenced by their chemical structure, particularly the length of the alkyl chains. hnu.edu.cnrsc.org While many QACs are considered biodegradable under aerobic conditions, the process can be slow and incomplete, especially under anoxic or anaerobic conditions found in sediments and deeper soil layers. hnu.edu.cn For some morpholinium-based ionic liquids, those with longer alkyl chains (greater than C6) or specific functional groups (like hydroxyl or carboxyl groups) have shown higher biodegradability. rsc.org For instance, a study on various morpholinium compounds found that while many were not readily biodegradable, a derivative with a hydroxyl group in the side chain was classified as "inherently biodegradable". rsc.org This suggests that the cetyl (C16) chain on this compound might influence its degradation profile.

Biodegradation of surfactants is a stepwise process. researchgate.net

Primary degradation: The parent molecule's structure is altered, leading to the loss of its surfactant properties. researchgate.net

Ultimate degradation (Mineralization): The compound is completely broken down by microorganisms into inorganic end-products like carbon dioxide and water. researchgate.netlibretexts.org

The kinetics of these processes are crucial for determining the persistence of the compound in the environment.

Sorption and Transport Mechanisms of this compound in Soil and Sediment Systems

Direct research on the sorption and transport of this compound in soils and sediments is limited. However, predictive models and data for similar QACs indicate a very high potential for sorption. The EPI Suite™ model from the EPA estimates a high soil adsorption coefficient (Koc) for this compound ethosulfate, with a log Koc value of 5.352, suggesting it will be immobile in soil. thegoodscentscompany.com

As a cationic surfactant, this compound carries a permanent positive charge. cosmeticsinfo.org This charge strongly influences its interaction with environmental particles. Soils and sediments typically have a net negative charge due to the presence of clay minerals and organic matter. This leads to strong electrostatic attraction and sorption of cationic compounds like this compound. researchgate.netnih.gov

Key sorption mechanisms for QACs include:

Cation exchange: The positively charged morpholinium head group can replace other cations (like Ca2+, Mg2+, Na+) on the negatively charged surfaces of clay and organic matter. nih.gov

Hydrophobic partitioning: The long cetyl (C16) alkyl chain is hydrophobic and will preferentially associate with the organic carbon fraction of soils and sediments. nih.gov

Other mechanisms: Cation bridging at clay surfaces, surface complexation, and hydrogen bonding can also contribute to sorption. nih.gov

This strong sorption tendency means that the transport of this compound through soil and into groundwater is likely to be very limited. thegoodscentscompany.com Instead, it is expected to accumulate in the topsoil layers or in aquatic sediments. nih.govresearchgate.net The transport of this compound in the environment is therefore likely to be associated with the movement of soil and sediment particles during events like erosion or high river flow. nih.gov

Ecotoxicological Assessment Methodologies for this compound in Non-Human Organisms (Focus on Methodological Approaches)

There is a lack of specific ecotoxicological assessment data for this compound in the published literature. researchgate.netnih.gov The assessment of its potential environmental impact, therefore, relies on standardized methodologies developed for surfactants and other chemical substances. These methods are designed to evaluate the effects of a chemical on representative organisms from different trophic levels.

Standardized Tests for Aquatic Microorganisms and Invertebrates

Standardized ecotoxicity tests are crucial for assessing the potential risk of chemicals to aquatic life. These tests typically follow guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Algal Growth Inhibition Test (e.g., OECD 201): This test exposes a species of green algae (like Chlorella vulgaris or Ankestrodesmus falcatus) to the test substance for a period of 72 hours. internationalscholarsjournals.compharmaron.com The endpoint is the inhibition of growth (biomass and growth rate) compared to a control, which is used to determine the EC50 (the concentration causing a 50% effect). internationalscholarsjournals.com

Acute Immobilisation Test for Invertebrates (e.g., OECD 202): This test typically uses the water flea, Daphnia magna. internationalscholarsjournals.com The animals are exposed to the chemical for 48 hours, and the key endpoint is immobilization. The result is expressed as an LC50 (the concentration lethal to 50% of the test organisms). internationalscholarsjournals.com The eastern oyster (Crassostrea virginica) has also been used as a sensitive model for the effects of chemicals on gametogenesis. researchgate.net

Fish Acute Toxicity Test (e.g., OECD 203): This test exposes fish (such as zebrafish or rainbow trout) to the chemical for 96 hours to determine the LC50.

For QACs in general, toxicity to aquatic organisms is often higher than that of anionic surfactants. hnu.edu.cn The ecotoxicity is, however, mitigated by their strong tendency to bind to solids, which reduces their bioavailability in the water column. nih.govnih.gov

Impact on Terrestrial Microbial Communities and Ecosystem Function

Assessing the impact on terrestrial ecosystems involves evaluating effects on soil microorganisms and the vital functions they perform.

Nitrogen Transformation Tests (e.g., OECD 216): This method assesses the effect of a chemical on nitrification, the microbial conversion of ammonia to nitrate. This is a critical process for soil fertility.

Enzyme Activity Assays: Specific soil enzyme activities (e.g., dehydrogenase, phosphatase, urease) can be measured to gauge the impact on particular microbial functions.

Microbial Biomass and Diversity: More advanced methods can be used to measure changes in the total microbial biomass (e.g., substrate-induced respiration) or shifts in the community structure (e.g., phospholipid fatty acid analysis or DNA sequencing).

The introduction of surfactants into the soil, often through sludge application, can affect the biota. researchgate.net High concentrations can be detrimental to microbial communities, potentially disrupting nutrient cycling and other essential ecosystem functions.

Frameworks for Environmental Risk Assessment and Management of Surfactants

Environmental risk assessment (ERA) for surfactants like this compound follows a structured framework that compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). nih.gov If the PEC/PNEC ratio is greater than 1, it indicates a potential risk to the environment. nih.gov

The ERA process generally involves four main steps:

Hazard Identification: This step involves identifying the potential adverse effects of the substance on environmental organisms, based on ecotoxicity data. nih.gov For QACs, the primary hazard is their toxicity to aquatic organisms. nih.govnih.gov

Dose-Response Assessment: This involves quantifying the relationship between the dose (or concentration) of the substance and the observed adverse effect in ecotoxicological studies. nih.gov This is used to derive the PNEC.

Exposure Assessment: This step estimates the concentration of the substance that is likely to be found in various environmental compartments (water, soil, sediment). nih.gov This involves modeling release rates, partitioning, and degradation.

Risk Characterization: The PEC is compared to the PNEC to determine the likelihood of adverse effects occurring in the environment. nih.gov

Regulatory bodies like the European Chemicals Agency (ECHA) assess the risks posed by chemicals, which can lead to harmonized classification and labeling to ensure appropriate risk management. useforesight.io For QACs, management strategies often focus on wastewater treatment processes to maximize their removal through sorption and biodegradation before discharge into the environment. nih.govnih.gov Given the data gaps for this compound, a comprehensive risk assessment is challenging. researchgate.netcosmeticsinfo.org Further research into its specific environmental fate and ecotoxicity is necessary for a complete evaluation. nih.gov

Emerging Research Directions and Future Perspectives on Cetethyl Morpholinium

The chemical compound cetethyl morpholinium, a quaternary ammonium (B1175870) salt, is poised at the intersection of traditional applications and innovative scientific exploration. While it has established uses, its unique molecular structure—featuring a morpholine (B109124) ring, a cetyl (hexadecyl) chain, and an ethyl group—offers a versatile platform for future development. Emerging research is beginning to unlock its potential in advanced materials, leveraging cutting-g-edge computational tools, and aligning its lifecycle with the principles of sustainability and a circular economy. This article explores the forward-looking research trajectories that are set to define the future of this compound.

Q & A

Basic Research Questions

Q. What are the optimal experimental methods for synthesizing cetethyl morpholinium derivatives with high purity?

- Methodology : Synthesis typically involves alkylation of morpholine precursors using bromoalkanes or acyl chlorides under controlled conditions. For example, HBr-mediated azeotropic dehydration of diethanolamine derivatives (e.g., ) yields morpholinium salts. Solvent selection (e.g., ethanol-diethyl ether mixtures) and recrystallization steps are critical for purity . Characterization via -NMR (e.g., 3.66–3.78 ppm for CH groups) and single-crystal X-ray diffraction (to confirm hydrogen-bonding networks) is recommended .

Q. How can researchers characterize the non-covalent interactions in this compound crystals?

- Methodology : Use X-ray crystallography to resolve hydrogen-bonding motifs (e.g., N–H···Br or C–H···O interactions) and graph-set analysis (e.g., R(8) motifs) to classify supramolecular architectures . Pair this with density functional theory (DFT) calculations (e.g., Multiwfn software) to quantify interaction energies and electron density topology (AIM analysis) .

Q. What standard protocols assess the antimicrobial activity of this compound-based ionic liquids?

- Methodology : Perform in vitro assays (e.g., minimum inhibitory concentration, MIC) against bacterial/fungal strains (e.g., E. coli, C. albicans). Combine with computational docking studies to predict binding affinities to microbial proteins (e.g., using AutoDock Vina) and DFT-based reactivity descriptors (Fukui indices) to correlate biological activity with electronic structure .

Advanced Research Questions

Q. How can contradictions in reported conductivity mechanisms for morpholinium-TCNQ salts be resolved?

- Methodology : Conduct variable-temperature/frequency impedance spectroscopy to distinguish between hopping transport (thermally activated) and band-like conduction. Compare field-dependent conductivity (e.g., non-linear V-I curves in 1:2 salts) with DFT-derived electron-phonon coupling models . For instance, evidence from substituted morpholinium TCNQ salts suggests optical-phonon-mediated charge transport via Perls dimerization and donor-acceptor shifts .

Q. What computational strategies best model the solvation dynamics of this compound in cellulose dissolution processes?

- Methodology : Employ molecular dynamics (MD) simulations with force fields parameterized for ionic liquids (e.g., OPLS-AA) to track solvent-cavity formation. Validate using experimental Kamlet-Taft parameters (e.g., hydrogen-bond acidity/basicity) and correlate with quantum mechanical calculations (e.g., COSMO-RS) to predict solubility limits .

Q. How do alkyl chain modifications in this compound affect biodegradation pathways?

- Methodology : Use OECD 301 tests (e.g., CO headspace analysis) to quantify biodegradation rates. Pair with LC-MS/MS to identify degradation intermediates (e.g., hydroxylated metabolites). Computational studies (e.g., QSAR models) can predict toxicity thresholds based on alkyl chain length and electronic descriptors (e.g., logP, polar surface area) .

Methodological Guidance for Addressing Data Contradictions

- Case Example : Conflicting reports on this compound’s catalytic efficiency in acetylations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.